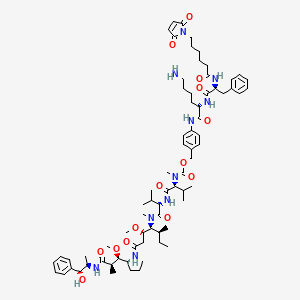
Mc-Phe-Lys-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mc-Phe-Lys-PAB-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link a monoclonal antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys-PAB-MMAE involves multiple steps, starting with the preparation of the individual components: Mc-Phe, Lys, PAB, and MMAE. These components are then linked together through a series of chemical reactions, including peptide coupling and conjugation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mc-Phe-Lys-PAB-MMAE undergoes several types of chemical reactions, including:
Peptide Coupling: Formation of peptide bonds between amino acids.
Conjugation Reactions: Linking the drug to the antibody through the PAB linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbodiimides: For peptide coupling.
N-Hydroxysuccinimide (NHS) Esters: For conjugation reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
Major Products
The major product formed from these reactions is the this compound conjugate, which can then be used to create ADCs for targeted drug delivery .
Applications De Recherche Scientifique
Mc-Phe-Lys-PAB-MMAE has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated as a potential treatment for various types of cancer.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Mc-Phe-Lys-PAB-MMAE exerts its effects by linking a cytotoxic drug (MMAE) to a monoclonal antibody through the PAB linker. The antibody targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug. Once inside the cancer cell, MMAE disrupts microtubule function, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PAB-MMAE: Another drug-linker conjugate used in ADCs.
Mc-VC-PAB-SN38: A similar compound with a different cytotoxic drug (SN38) linked to the antibody
Uniqueness
Mc-Phe-Lys-PAB-MMAE is unique due to its specific combination of components, which allows for efficient and selective targeting of cancer cells. Its design ensures stability and effectiveness in drug delivery .
Propriétés
Formule moléculaire |
C72H106N10O14 |
|---|---|
Poids moléculaire |
1335.7 g/mol |
Nom IUPAC |
[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1 |
Clé InChI |
FRPQRQTYROMYFD-RONWFJSWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



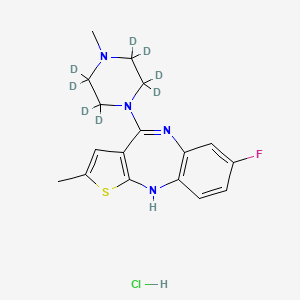
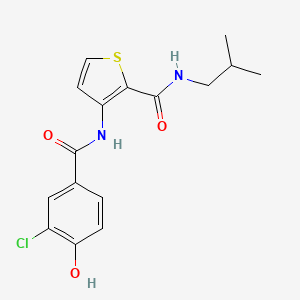

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)




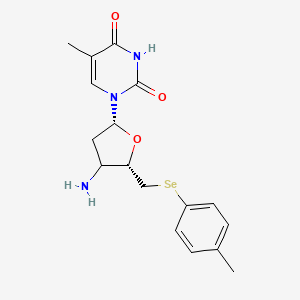
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
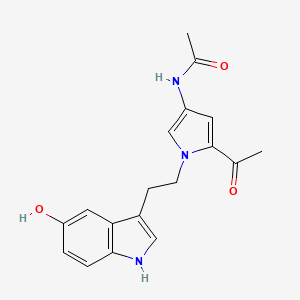
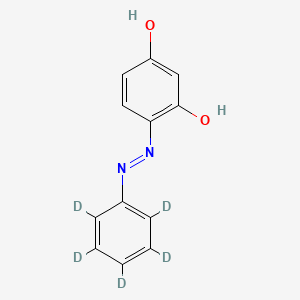
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
